8-氨基鸟苷

描述

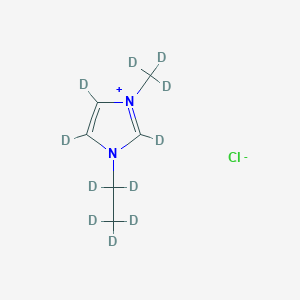

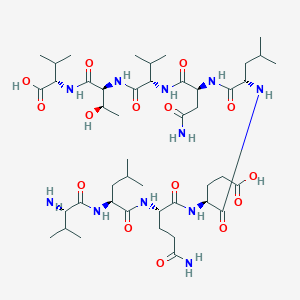

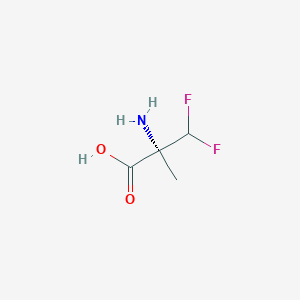

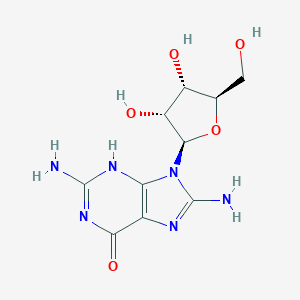

8-氨基鸟苷: 是鸟苷的衍生物,鸟苷是一种核苷,是核糖核酸(RNA)的组成部分。其特点是在鸟嘌呤碱基的第 8 位存在一个氨基。

作用机制

8-氨基鸟苷的主要作用是通过转化为 8-氨基鸟嘌呤发挥的。这种转化是由嘌呤核苷磷酸化酶促进的。然后 8-氨基鸟嘌呤抑制嘌呤核苷磷酸化酶,导致肾间质中肌苷和鸟苷水平升高。 这些升高的水平激活腺苷受体,特别是 A2B 受体,导致利尿、利钠和糖尿 .

科学研究应用

化学: 8-氨基鸟苷用作合成各种核苷类似物的构建块。 这些类似物在研究核酸的结构和功能方面非常有价值 .

生物学: 在生物学研究中,8-氨基鸟苷用于研究核酸代谢的机制以及核苷修饰对细胞过程的影响 .

医学: 8-氨基鸟苷由于具有抑制嘌呤核苷磷酸化酶的能力,因此具有潜在的治疗应用。 这种抑制会导致肌苷和鸟苷的水平升高,肌苷和鸟苷具有多种生理作用,包括利尿作用和利钠作用 .

工业: 在环境领域,8-氨基鸟苷用于形成超分子水凝胶。 这些水凝胶在环境修复方面有应用,例如从水中选择性吸收阴离子染料 .

准备方法

合成路线及反应条件: 8-氨基鸟苷可以通过 8-硝基鸟苷的还原合成。还原过程涉及使用还原酶,还原酶将 8-硝基鸟苷转化为 8-氨基鸟苷。 该反应通常需要特定的条件,例如还原剂的存在以及控制的温度和 pH 值 .

工业生产方法: 虽然 8-氨基鸟苷的详细工业生产方法没有得到广泛的记录,但该过程可能涉及类似于实验室合成中使用的那些大规模还原反应。 使用生物反应器和连续流动系统可以提高生产过程的效率和产量 .

化学反应分析

反应类型: 8-氨基鸟苷经历各种化学反应,包括:

氧化: 该反应会导致 8-硝基鸟苷的形成。

还原: 如前所述,8-硝基鸟苷可以还原为 8-氨基鸟苷。

常用试剂和条件:

氧化: 可以使用过氧亚硝酸盐等强氧化剂。

还原: 通常使用硼氢化钠或催化氢化等还原剂。

主要产品:

氧化: 8-硝基鸟苷。

还原: 8-氨基鸟苷。

相似化合物的比较

类似化合物:

8-氨基鸟嘌呤: 8-氨基鸟苷的直接代谢物,具有相似的生理作用。

8-氨基肌苷: 另一种 8-氨基嘌呤,可诱导利尿和利钠作用,但其糖尿作用不太明显。

8-氨基次黄嘌呤: 与 8-氨基肌苷类似,它可诱导利尿和利钠作用,但没有明显的糖尿作用.

独特性: 8-氨基鸟苷因其作为前药和活性化合物的双重作用而独一无二。 它转化为 8-氨基鸟嘌呤使其能够发挥多种生理作用,使其成为研究和治疗应用中的多功能化合物 .

属性

IUPAC Name |

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXPTCITVCRFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959515 | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The ErbB2 receptor is a proto-oncogene associated with a poor prognosis in breast cancer. Herceptin, the only humanized anti-ErbB2 antibody currently in clinical use, has proven to be an essential tool in the immunotherapy of breast carcinoma, but induces cardiotoxicity. ErbB2 is involved in the growth and survival pathway of adult cardiomyocytes; however, its levels in the adult heart are much lower than those found in breast cancer cells, the intended targets of anti-ErbB2 antibodies. Furthermore, clinical trials have shown relatively low cardiotoxicity for Lapatinib, a dual kinase inhibitor of EGFR and ErbB2, and Pertuzumab, a new anti-ErbB2 monoclonal antibody currently in clinical trials, which recognizes an epitope distant from that of Herceptin. A novel human antitumor compact anti-ErbB2 antibody, Erb-hcAb, selectively cytotoxic for ErbB2-positive cancer cells in vitro and vivo, recognizes an epitope different from that of Herceptin, and does not show cardiotoxic effects both in vitro on rat and human cardiomyocytes and in vivo on a mouse model. /The researchers/ investigated the molecular basis of the different cardiotoxic effects among the ErbB2 inhibitors by testing their effects on the formation of the Neuregulin 1beta (NRG-1)/ErbB2/ErbB4 complex and on the activation of its downstream signaling. /The researchers/ report herein that Erb-hcAb at difference with Herceptin, 2C4 (Pertuzumab) and Lapatinib, does not affect the ErbB2-ErbB4 signaling pathway activated by NRG-1 in cardiac cells. These findings may have important implications for the mechanism and treatment of anti-ErbB2-induced cardiotoxicity., Trastuzumab, a monoclonal antibody against the ERBB2 protein, increases survival in ERBB2-positive breast cancer patients. Its clinical use, however, is limited by cardiotoxicity. /The investigators/ sought to evaluate whether trastuzumab cardiotoxicity involves inhibition of human adult cardiac-derived stem cells, in addition to previously reported direct adverse effects on cardiomyocytes. To test this idea, /the investigators/ exposed human cardiosphere-derived cells (hCDCs), a natural mixture of cardiac stem cells and supporting cells that has been shown to exert potent regenerative effects, to trastuzumab and tested the effects in vitro and in vivo. /The researchers/ found that ERBB2 mRNA and protein are expressed in hCDCs at levels comparable to those in human myocardium. Although clinically relevant concentrations of trastuzumab had no effect on proliferation, apoptosis, or size of the c-kit-positive hCDC subpopulation, in vitro assays demonstrated diminished potential for cardiogenic differentiation and impaired ability to form microvascular networks in trastuzumab-treated cells. The functional benefit of hCDCs injected into the border zone of acutely infarcted mouse hearts was abrogated by trastuzumab: infarcted animals treated with trastuzumab + hCDCs had a lower ejection fraction, thinner infarct scar, and reduced capillary density in the infarct border zone compared with animals that received hCDCs alone (n = 12 per group). Collectively, these results indicate that trastuzumab inhibits the cardiomyogenic and angiogenic capacities of hCDCs in vitro and abrogates the morphological and functional benefits of hCDC transplantation in vivo. Thus, trastuzumab impairs the function of human resident cardiac stem cells, potentially contributing to trastuzumab cardiotoxicity., The CDC25A-CDK2 pathway has been proposed as critical for the oncogenic action of human epidermal growth factor receptor 2 (HER2) in mammary epithelial cells. In particular, transgenic expression of CDC25A cooperates with HER2 in promoting mammary tumors, whereas CDC25A hemizygous loss attenuates the HER2-induced tumorigenesis penetrance. On the basis of this evidence of a synergism between HER2 and the cell cycle regulator CDC25A in a mouse model of mammary tumorigenesis, we investigated the role of CDC25A in human HER2-positive breast cancer and its possible implications in therapeutic response. HER2 status and CDC25A expression were assessed in 313 breast cancer patients and we found statistically significant correlation between HER2 and CDC25A (P = .007). Moreover, an HER2-positive breast cancer subgroup with high levels of CDC25A and very aggressive phenotype was identified (P = .005). Importantly, our in vitro studies on breast cancer cell lines showed that the HER2 inhibitor efficacy on cell growth and viability relied also on CDC25A expression and that such inhibition induces CDC25A down-regulation through phosphatidylinositol 3-kinase/protein kinase B pathway and DNA damage response activation. In line with this observation, we found a statistical significant association between CDC25A overexpression and trastuzumab-combined therapy response rate in two different HER2-positive cohorts of trastuzumab-treated patients in either metastatic or neoadjuvant setting (P = .018 for the metastatic cohort and P = .021 for the neoadjuvant cohort). Our findings highlight a link between HER2 and CDC25A that positively modulates HER2-targeted therapy response, suggesting that, in HER2-positive breast cancer patients, CDC25A overexpression affects trastuzumab sensitivity., Trastuzumab is an antineoplastic agent that inhibits proliferation of tumor cells that overexpress HER2. The HER2 proto-oncogene (also known as c-erbB2 or neu) encodes a 185-kd transmembrane tyrosine kinase receptor known as p185HER2 or human epidermal growth factor receptor 2 (HER2), which has partial homology with other members of the epidermal growth factor receptor family. Trastuzumab, a recombinant humanized murine monoclonal antibody, binds specifically to the extracellular domain of the HER2 receptor or HER2/neu protein. The HER2 receptor participates in receptor-receptor interactions that regulate cell differentiation, growth, and proliferation. Overexpression of the HER2 receptor contributes to the process of neoplastic transformation. Results from in vitro assays and animal studies have shown that trastuzumab inhibits the proliferation of human tumor cells that overexpress HER2/neu protein. Trastuzumab-mediated antibody-dependent cellular cytotoxicity (ADCC) also has been demonstrated and, according to in vitro studies, occurs preferentially in cells that overexpress the HER2 protein compared with cells that do not. | |

| Details | American Society of Health-System Pharmacists 2013; Drug Information 2013. Bethesda, MD. 2013, p. 1225 | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

3868-32-4, 180288-69-1 | |

| Record name | 3868-32-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Diimino-9-pentofuranosyl-3,7,8,9-tetrahydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Immunoglobulin G1, anti-(human p185neu receptor) (human-mouse monoclonal rhuMab HER2 .gamma.1-chain), disulfide with human-mouse monoclonal rhuMab HER2 light chain, dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trastuzumab | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-aminoguanosine?

A1: 8-Aminoguanosine itself is a prodrug that is metabolized into 8-aminoguanine. 8-Aminoguanine is a potent inhibitor of the enzyme purine nucleoside phosphorylase (PNPase). [, , , , , , , , , ]

Q2: How does PNPase inhibition lead to the observed diuretic and natriuretic effects of 8-aminoguanine?

A2: Inhibition of PNPase leads to an increase in renal interstitial inosine levels. [] Inosine is believed to act on adenosine A2B receptors in the kidney, increasing renal medullary blood flow, which in turn enhances renal excretory function, leading to diuresis and natriuresis. []

Q3: Does 8-aminoguanosine have any direct effects on renal function?

A3: While the diuretic, natriuretic, and glucosuric effects of 8-aminoguanosine are mediated through its conversion to 8-aminoguanine, research suggests that 8-aminoguanosine itself may have direct antikaliuretic effects, independent of PNPase inhibition. [, ]

Q4: Does 8-aminoguanine affect potassium excretion?

A4: Yes, unlike other 8-aminopurines like 8-aminoinosine and 8-aminohypoxanthine, 8-aminoguanine causes antikaliuresis, meaning it reduces potassium excretion. The exact mechanism for this effect is not fully understood but is believed to be independent of PNPase inhibition. []

Q5: How does the administration of 8-aminoguanosine affect deoxyguanosine metabolism?

A5: Administration of 8-aminoguanosine leads to the accumulation of deoxyguanosine triphosphate (dGTP) in T lymphoblasts but causes an increase in guanosine triphosphate (GTP) in B lymphoblasts and mature T cells. [, ] This difference in metabolism is attributed to higher deoxyguanosine kinase activity in T cells compared to B cells. []

Q6: What is the molecular formula and weight of 8-aminoguanosine?

A6: The molecular formula of 8-aminoguanosine is C10H14N6O5, and its molecular weight is 298.25 g/mol.

A6: The provided research papers primarily focus on the biological activity and pharmacological properties of 8-aminoguanosine. They do not contain detailed information about its material compatibility and stability, catalytic properties, or applications under various conditions beyond a biological context.

A6: The provided research papers predominantly focus on in vivo and in vitro studies and do not include information regarding computational chemistry modeling, simulations, calculations, or QSAR models for 8-aminoguanosine.

Q7: How does the structure of 8-aminoguanine relate to its inhibitory effect on PNPase?

A9: While specific SAR studies are not detailed in the provided research, it's known that 8-aminoguanine acts as a competitive inhibitor of PNPase. [, , ] This suggests that its structure closely resembles the natural substrates of PNPase, allowing it to bind to the enzyme's active site and block substrate binding.

Q8: Do modifications at the 8-position of guanosine analogues impact their activity?

A10: Yes, modifications at the 8-position of guanosine analogues can significantly affect their activity. For instance, 8-mercaptoguanosine and 8-bromoguanosine exhibit polyclonal B-cell activating properties in murine lymphocytes, which contrasts with the immunosuppressive effects of guanosine. []

Q9: What is the significance of the 8-amino group in the activity of 8-aminopurines?

A11: While the provided research doesn't explicitly state this, the presence of the 8-amino group seems crucial for the inhibitory activity of 8-aminopurines like 8-aminoguanine against PNPase. This is supported by studies showing that other 8-substituted guanine compounds have different pharmacological profiles. [, ]

Q10: How do 9-deazapurine ribonucleosides compare to other PNPase inhibitors?

A12: 9-Deazapurine ribonucleosides represent a novel class of noncleavable PNPase inhibitors. They demonstrate a significantly higher affinity for the enzyme compared to the formycin B series C-nucleosides. For example, 5'-deoxy-5'-iodo-9-deazainosine exhibits potency comparable to 8-aminoguanosine in inhibiting 2'-deoxyguanosine phosphorolysis in human erythrocytes and MOLT-3 cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。